![molecular formula C18H14Cl4N2O B1215869 Isoconazole CAS No. 27523-40-6](/img/structure/B1215869.png)
Isoconazole
Overview
Description
Isoconazole is an azole antifungal drug primarily used to treat superficial skin and vaginal infections. It is known for its broad-spectrum activity against various fungi, including dermatophytes, yeasts, and molds. This compound is often compared to clotrimazole in terms of effectiveness .
Mechanism of Action
Target of Action
Isoconazole is an imidazole antifungal that is effective against a wide range of fungi, including dermatophytes, yeasts, and molds . It is primarily used for superficial skin and vaginal infections .
Mode of Action
This compound’s mechanism of action is based on the inhibition of the synthesis of ergosterol , an important component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane structure, causing increased membrane permeability and leakage of essential cellular components .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its disruption leads to cell death .
Pharmacokinetics
This compound is usually applied topically to affected skin sites, nails, or hair . It is rapidly absorbed through the skin and reaches therapeutic concentrations in affected tissues . This compound is metabolized by the liver and excreted mainly in the urine .
Result of Action
The result of this compound’s action is the disruption of the fungal cell membrane, leading to cell death . This is due to the inhibition of ergosterol synthesis, which causes increased membrane permeability and leakage of essential cellular components .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the absorption and efficacy of the drug . Additionally, the presence of other microbial species can also influence the drug’s action . It’s important to note that these factors can vary greatly among individuals and environments, thus influencing the overall effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Isoconazole plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. This compound interacts with the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . This interaction is critical for its antifungal activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s impact on cellular metabolism includes the inhibition of ergosterol synthesis, which is vital for maintaining cell membrane integrity . This disruption leads to increased membrane permeability and ultimately cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity. This inhibition prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . The lack of ergosterol results in increased membrane permeability, leakage of cellular contents, and cell death. This compound’s antifungal activity is primarily due to this disruption of the fungal cell membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, maintaining its antifungal activity . Prolonged exposure may lead to resistance in some fungal strains.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver damage and allergic reactions have been observed . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of this compound from the body. The enzymes involved in these pathways include cytochrome P450 enzymes, which play a crucial role in the metabolism of many drugs .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. This compound’s distribution is critical for its therapeutic efficacy, as it needs to reach the site of infection to exert its antifungal effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the fungal cell membrane, where it exerts its antifungal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for its function, as it needs to interact with the enzyme lanosterol 14α-demethylase to inhibit ergosterol synthesis.
Preparation Methods
The preparation of isoconazole involves several synthetic steps:
Catalysis of Trichloroacetophenone: The raw material trichloroacetophenone is catalyzed using a reduction catalyst to obtain 1-(2,4-dichlorophenyl)-2-chloro-ethanol.
N-Alkylation Reaction: This intermediate undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.
Etherification: The intermediate is then etherified with 2,6-dichlorobenzyl chloride.
Acidization: The product is acidized using nitric acid to form this compound nitrate.
Recrystallization and Purification: The crude this compound nitrate is recrystallized and purified to obtain the final product.
Chemical Reactions Analysis
Isoconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly involving the imidazole ring and the chlorinated aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Introduction to Isoconazole
This compound is a broad-spectrum antifungal agent primarily used in topical formulations for the treatment of various fungal infections. It is an azole derivative, structurally related to miconazole and econazole, and exhibits significant activity against dermatophytes, yeasts, and certain gram-positive bacteria. This article explores the applications of this compound in scientific research, particularly focusing on its clinical efficacy, formulation innovations, and pharmacological properties.
Antifungal Treatment
This compound is primarily marketed as a topical treatment for conditions such as:
- Vaginal Candidiasis : Clinical studies have shown that this compound can effectively treat vaginal candidiasis, with 80-90% of patients achieving clinical and mycological cure after once-daily applications. The drug maintains therapeutic concentrations in the vagina for up to 72 hours post-application .
- Dermatophytoses : this compound is effective against various dermatophyte infections, including tinea pedis (athlete's foot) and tinea corporis. It has been used in combination therapies to enhance efficacy against resistant fungal strains .
Comparative Studies
Recent studies have compared this compound with other antifungal agents. For instance, a double-blind study evaluated its effectiveness against terbinafine for treating tinea nigra plantaris. Both agents demonstrated similar efficacy, indicating that this compound is a viable alternative in antifungal therapy .
Invasomal Gel Formulations
Recent research has focused on developing invasomal gel formulations of this compound. These formulations aim to improve drug delivery and bioavailability. A study indicated that an optimized invasomal gel achieved a cumulative drug release of 98.95% over 12 hours, showcasing its potential for sustained antifungal activity . The controlled release profile is crucial for maintaining effective drug concentrations at the site of infection.
Pharmacokinetics and Penetration Studies
Investigations into the pharmacokinetics of this compound have revealed that it can penetrate the stratum corneum and hair follicles effectively. A study demonstrated that even after a 14-day topical application period, this compound was detectable in skin layers above the minimal inhibitory concentration for up to two weeks post-treatment . This sustained presence underscores its potential for long-term antifungal effects.
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Comparison with Similar Compounds
Isoconazole is similar to other azole antifungal drugs, such as:
- Clotrimazole
- Miconazole
- Bifonazole
- Ketoconazole What sets this compound apart is its broad-spectrum activity and its effectiveness in treating both dermatophytes and yeasts. Additionally, this compound nitrate can be used in combination with corticosteroids like diflucortolone to enhance its bioavailability and therapeutic effects .
Biological Activity
Isoconazole, a broad-spectrum antifungal agent, is primarily known for its effectiveness against various dermatophytes, pathogenic yeasts, and filamentous fungi. Additionally, it exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activities of this compound, highlighting its antimicrobial efficacy, mechanisms of action, and clinical applications.
This compound belongs to the imidazole class of antifungals and functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The compound's structure allows it to interact effectively with fungal enzymes involved in ergosterol biosynthesis.
Antifungal Efficacy
This compound demonstrates potent antifungal activity against a variety of pathogens associated with skin infections. In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) significantly lower than those for many competing antifungals. For instance, it has been reported to be effective against:
- Dermatophytes : Trichophyton spp., Microsporum spp.
- Yeasts : Candida albicans
- Filamentous fungi : Aspergillus spp.
The following table summarizes the antifungal activity of this compound against common pathogens:
Antibacterial Efficacy
This compound also exhibits broad-spectrum antibacterial activity. Studies indicate that it is effective against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism involves the generation of reactive oxygen species (ROS), which contribute to its bactericidal effects.
The following table outlines the antibacterial activity of this compound:
Bacteria | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Methicillin-resistant S. aureus | 1.0 | |
Bacillus cereus | 0.25 |
Case Studies and Clinical Applications
This compound is commonly used in dermatological formulations for treating dermatomycoses, often in combination with corticosteroids to enhance its efficacy and reduce inflammation. A notable case study evaluated the efficacy of this compound nitrate (ISN) combined with diflucortolone valerate in treating inflammatory mycotic infections. Results indicated that this combination not only provided faster relief from symptoms but also improved overall therapeutic outcomes compared to monotherapy.
In a clinical trial involving patients with inflammatory dermatomycoses, the combination treatment showed:
- Faster onset of action : Patients experienced significant symptom relief within 48 hours.
- Improved patient satisfaction : Higher adherence rates were noted due to rapid symptom resolution.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
Record name | Isoconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
Record name | Isoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27523-40-6 | |
Record name | Isoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isoconazole nitrate exert its antifungal activity?
A: this compound nitrate primarily targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for membrane integrity. [, , ] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. []
Q2: What is the evidence for this compound nitrate's effectiveness against bacterial superinfections in dermatomycoses?
A: Studies have shown that this compound nitrate exhibits a broad bacteriostatic and bactericidal action, even against methicillin-resistant Staphylococcus aureus (MRSA). [] This dual antifungal and antibacterial activity makes it particularly beneficial in treating dermatomycoses complicated by bacterial superinfections. [, , , ]
Q3: How does the combination of this compound nitrate with a corticosteroid, like diflucortolone valerate, enhance treatment outcomes in inflammatory dermatomycoses?
A: Combining this compound nitrate with diflucortolone valerate offers a two-pronged approach. While this compound nitrate targets the fungal infection, diflucortolone valerate provides rapid relief from inflammation, erythema, and pruritus often associated with these conditions. [, , , ] This synergistic effect not only improves patient comfort and compliance but also potentially reduces the risk of complications like bacterial superinfection due to scratching. [, , ]
Q4: Are there studies comparing the efficacy of this compound nitrate to other antifungal agents?
A: Yes, several studies have compared the efficacy of this compound nitrate with other antifungals. One study found this compound nitrate 1% cream to be as effective and safe as miconazole nitrate 2% cream in treating tinea pedis and tinea corporis/cruris. [] Another study showed comparable efficacy between this compound nitrate and clotrimazole for single-dose treatment of vaginal candidiasis. []
Q5: What is the molecular formula and weight of this compound nitrate?
A: The molecular formula of this compound nitrate is C18H14Cl4N2O•HNO3, and its molecular weight is 479.14 g/mol. [, ]
Q6: What spectroscopic techniques have been employed to characterize this compound nitrate?
A: Researchers have used various spectroscopic methods to analyze this compound nitrate, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide valuable information about the compound's functional groups, electronic transitions, and proton environments. []
Q7: How does the structure of this compound nitrate contribute to its antifungal activity?
A: The presence of a halogenated aromatic ring and an imidazole ring in the structure of this compound nitrate are crucial for its antifungal activity. [, ] The imidazole ring interacts with the heme iron in the active site of fungal cytochrome P450 enzymes, particularly CYP51, leading to the inhibition of ergosterol biosynthesis. []
Q8: What formulation strategies have been explored to enhance the bioavailability of this compound nitrate?
A: Researchers have investigated various formulations, including creams, solutions, sprays, and nanoemulsions, to improve the delivery and bioavailability of this compound nitrate. [, , ] Nanoemulsions, in particular, hold promise due to their ability to increase drug penetration through the skin barrier, thereby enhancing efficacy. []
Q9: What is known about the pharmacokinetics of this compound nitrate after topical application?
A: Studies have shown that this compound nitrate, applied topically, achieves high concentrations in the stratum corneum and persists for extended periods, even after treatment cessation. [, ] This persistence contributes to its long-lasting protective effect against reinfection. []
Q10: What is the safety profile of this compound nitrate?
A: this compound nitrate is generally well-tolerated, with minimal systemic absorption after topical application. [] Local side effects, such as irritation, itching, or erythema, are infrequent and typically mild. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.